For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Phenyl-1,3-dioxane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Phenyl-1,3-dioxane, a heterocyclic organic compound with applications in various scientific fields.
Chemical and Physical Properties
4-Phenyl-1,3-dioxane is a colorless liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 | g/mol [1][2][3][4][5] |
| Boiling Point | 247 | °C[6] |
| 94-104 | °C at 3 mmHg[6] | |
| Density | 1.111 | g/mL at 25°C[2] |
| 1.1038 | g/cm³ at 20°C[6] | |
| Refractive Index (n_D) | 1.530 | at 20°C[2] |
| 1.5288 | at 25°C[6] | |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.1221 | |
| Topological Polar Surface Area (TPSA) | 18.46 | Ų[3] |
| Vapor Pressure | 2 | Torr at 95°C[6] |
Molecular Structure and Conformational Analysis
The molecular structure of 4-Phenyl-1,3-dioxane consists of a six-membered 1,3-dioxane ring with a phenyl group attached at the 4-position.[2] The systematic IUPAC name for this compound is 4-phenyl-1,3-dioxane.[1][2]
The conformational behavior of the 1,3-dioxane ring is a critical aspect of its structure. The ring predominantly adopts a chair conformation, which is its most thermodynamically stable arrangement.[2] Quantum chemical studies have explored the potential energy surface of 4-phenyl-1,3-dioxane, revealing multiple pathways for conformational isomerization between equatorial and axial chair forms.[7]
Caption: 2D structure of 4-Phenyl-1,3-dioxane.
Experimental Protocols: Synthesis
A primary method for the synthesis of 4-Phenyl-1,3-dioxane is the Prins condensation reaction.[2] This reaction involves the acid-catalyzed reaction of styrene with formaldehyde (or its trimer, trioxane).
General Prins Condensation Protocol
A variety of acid catalysts can be employed for this synthesis, including sulfuric acid, phosphotungstic acid, and solid acid catalysts like HZSM-5 zeolite.[6][8]
A representative experimental protocol is as follows:
-
A mixture of dioxane (solvent), sulfuric acid (catalyst), trioxane (formaldehyde source), and styrene is prepared.[6]
-
The reaction mixture is allowed to stand at room temperature for an extended period (e.g., over a weekend).[6]
-
The mixture is then quenched by pouring it into water.[6]
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent such as benzene.[6]
-
The combined organic layers are washed with water and then distilled to remove the solvent.[6]
-
The final product, 4-Phenyl-1,3-dioxane, is obtained by distillation under reduced pressure.[6]
Recent studies have focused on optimizing this reaction using more environmentally friendly and reusable catalysts, such as phosphotungstic acid in water, which can achieve high conversion of styrene and high selectivity for 4-phenyl-1,3-dioxane.[8]
Caption: General workflow for the synthesis of 4-Phenyl-1,3-dioxane via Prins Condensation.
Reactivity and Chemical Behavior
4-Phenyl-1,3-dioxane exhibits reactivity characteristic of its functional groups. The dioxane ring can undergo reactions, and the phenyl group can participate in aromatic substitutions.
-
Reaction with Acetic Anhydride: It can react with acetic anhydride to form acetylated derivatives.[2]
-
Reaction with Dichlorocarbene: 4-Phenyl-1,3-dioxane can react with dichlorocarbene, typically generated from chloroform, leading to the formation of chlorinated products through electrophilic addition.[2]
Spectroscopic Data
A variety of spectroscopic data is available for the characterization of 4-Phenyl-1,3-dioxane:
-
¹H NMR: Proton NMR spectra have been reported and are available in spectral databases.[1][9]
-
¹³C NMR: Carbon-13 NMR data is also available for structural elucidation.[10]
-
Mass Spectrometry: GC-MS data shows characteristic fragmentation patterns for this molecule.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra are available, providing information about the functional groups present.[1]
-
Raman Spectroscopy: Raman spectral data has also been reported.[1]
Safety and Handling
4-Phenyl-1,3-dioxane is classified as harmful if swallowed and causes skin irritation.[1] It is also a strong eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and working in a well-ventilated fume hood, are recommended when handling this compound.[2][11]
Potential Applications
Substituted 1,3-dioxanes are utilized as reagents in fine organic synthesis.[12] While specific applications for 4-Phenyl-1,3-dioxane in drug development are not extensively detailed in the provided search results, related 1,3-dioxane structures have been investigated for their interaction with various receptors, indicating the potential for this class of compounds in medicinal chemistry.[12]
References
- 1. 4-Phenyl-1,3-dioxane | C10H12O2 | CID 92840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Phenyl-1,3-dioxane | 772-00-9 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Dioxane, 4-phenyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 4-phenyl-1,3-dioxane [chemister.ru]
- 7. pleiades.online [pleiades.online]
- 8. researchgate.net [researchgate.net]
- 9. 4-PHENYL-1,3-DIOXANE(772-00-9) 1H NMR [m.chemicalbook.com]
- 10. 4-PHENYL-1,3-DIOXANE(772-00-9) ESR [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
